N-[(1,1-dioxothian-3-yl)methyl]-5-methyl-2-azaspiro[5.5]undecane-2-carboxamide
Description
N-[(1,1-dioxothian-3-yl)methyl]-5-methyl-2-azaspiro[55]undecane-2-carboxamide is a complex organic compound with a unique spirocyclic structure
Properties
IUPAC Name |
N-[(1,1-dioxothian-3-yl)methyl]-5-methyl-2-azaspiro[5.5]undecane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3S/c1-15-7-10-20(14-18(15)8-3-2-4-9-18)17(21)19-12-16-6-5-11-24(22,23)13-16/h15-16H,2-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHVXVHGGQNTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC12CCCCC2)C(=O)NCC3CCCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxothian-3-yl)methyl]-5-methyl-2-azaspiro[5.5]undecane-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thian-3-yl intermediate, which is then reacted with a suitable azaspiro compound under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The key steps include the synthesis of intermediates, purification, and final assembly of the compound. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxothian-3-yl)methyl]-5-methyl-2-azaspiro[5.5]undecane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(1,1-dioxothian-3-yl)methyl]-5-methyl-2-azaspiro[5.5]undecane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules, which could lead to the development of new drugs or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the treatment of various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxothian-3-yl)methyl]-5-methyl-2-azaspiro[5.5]undecane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1,1-dioxothian-3-yl)methyl]-5-methyl-2-azaspiro[5.5]undecane-2-carboxamide include other spirocyclic compounds and derivatives with similar structural features. Examples include:
- Spiro[4.5]decane derivatives
- Thian-3-yl-based compounds
- Azaspiro compounds with different substituents
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
